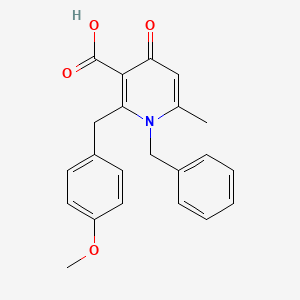

![molecular formula C18H23N5O2 B5590702 4-[4-(2-furoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5590702.png)

4-[4-(2-furoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-[4-(2-furoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, often involves the strategic functionalization of the pyrimidine ring. A common approach might involve the nucleophilic substitution reactions where piperazine and piperidine-based substituents are introduced at specific positions on the pyrimidine ring to achieve the desired structural framework (Sekiya, Hata, & Yamada, 1983).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is critical in determining their chemical and biological properties. The presence of both piperazine and piperidine rings in 4-[4-(2-furoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine suggests a complex molecular architecture that could influence its interaction with biological targets. The structure-activity relationships (SAR) of similar compounds have been studied, revealing that specific substitutions on the pyrimidine ring can significantly impact biological activity (Sekiya, Hata, & Yamada, 1983).

Chemical Reactions and Properties

Pyrimidine derivatives, including 4-[4-(2-furoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, which can modify their chemical properties and potentially enhance their biological activities. These reactions are often influenced by the electronic and steric properties of the substituents on the pyrimidine ring.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The incorporation of piperazine and piperidine rings is likely to affect the compound's solubility in organic solvents and water, which is crucial for its application in biological systems.

Chemical Properties Analysis

The chemical properties of 4-[4-(2-furoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, such as acidity, basicity, and reactivity, are determined by the functional groups present in the molecule. The basicity of the piperazine and piperidine rings, combined with the electronic effects of the pyrimidine core, could influence the compound's interactions with biological targets and its stability under physiological conditions (Sekiya, Hata, & Yamada, 1983).

Wissenschaftliche Forschungsanwendungen

Piperazinyl-glutamate-pyrimidines as P2Y12 Antagonists

Piperazinyl-glutamate-pyrimidines have been identified as potent P2Y12 antagonists, contributing to the inhibition of platelet aggregation. This class of compounds, particularly 4-substituted piperidine-4-pyrimidines, demonstrates exceptional potency in this regard. Through strategic modifications at the 4-position of the piperidine ring, researchers have been able to fine-tune pharmacokinetic and physicochemical properties, resulting in compounds with notable human PRP potency, selectivity, and good oral bioavailability (Parlow et al., 2009).

Pyrimidine Derivatives for Anti-inflammatory and Analgesic Activities

Research into pyrimidine derivatives, including the synthesis of various bispyrimidine compounds, has shown promising anti-inflammatory and analgesic activities. These compounds were synthesized through condensation reactions involving 4-isothiocyanato-4-methylpentan-2-one with various amines. The synthesized pyrimidine derivatives were evaluated for their biological activities, with some showing comparable or better efficacy than standard drugs in anti-inflammatory and analgesic tests (Sondhi et al., 2007).

Adenosine A2a Receptor Antagonists

Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine have been identified as potent and selective adenosine A2a receptor antagonists. These compounds show promise for oral activity in rodent models of Parkinson's disease. Notably, the replacement of the piperazinyl group with (R)-2-(aminomethyl)pyrrolidine has resulted in analogues with low nanomolar affinity toward the A2a receptor, demonstrating significant selectivity over the A1 receptor. Selected analogues from this series have been shown to be orally active in mouse models, indicating their potential therapeutic application (Vu et al., 2004).

Eigenschaften

IUPAC Name |

furan-2-yl-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c24-17(15-5-4-14-25-15)22-12-10-21(11-13-22)16-6-7-19-18(20-16)23-8-2-1-3-9-23/h4-7,14H,1-3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYJQSFGNOGKRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

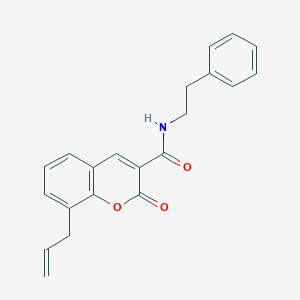

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzamide](/img/structure/B5590626.png)

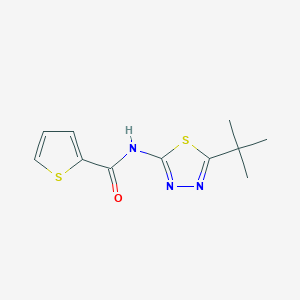

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5590637.png)

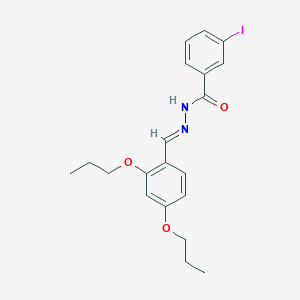

![methyl 1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5590638.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5590651.png)

![3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5590658.png)

![3-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenol](/img/structure/B5590668.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5590683.png)

![4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5590685.png)

![N-(3-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5590692.png)

![3-[3-(4-isopropyl-1-piperazinyl)propyl]-8-L-prolyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5590701.png)